molecular formula C22H21BrN4O2 B3438689 4-BROMO-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE

4-BROMO-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE

Cat. No.: B3438689
M. Wt: 453.3 g/mol
InChI Key: LTPAXIWAVYYUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE is a complex organic compound that features a bromine atom, a phenyl group, a piperidine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Coupling Reactions: The phenyl group and the piperidine ring are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromine atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), various nucleophiles or electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-BROMO-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-phenyl)-piperidine
  • N-(2-(4-Bromo-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide
  • N-(2-(4-Bromo-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-benzamide

Uniqueness

4-BROMO-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE is unique due to its combination of a bromine atom, a phenyl group, a piperidine ring, and a pyrazole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-bromo-N-[2-phenyl-4-(piperidine-1-carbonyl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O2/c23-17-11-9-16(10-12-17)21(28)25-20-19(22(29)26-13-5-2-6-14-26)15-24-27(20)18-7-3-1-4-8-18/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPAXIWAVYYUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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